Calcium phosphate

説明

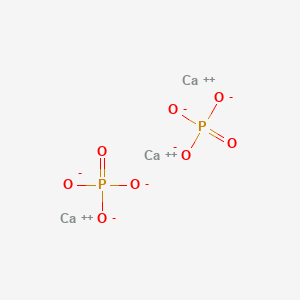

Calcium phosphate (CaP) refers to a family of minerals and synthetic compounds containing calcium ions (Ca²⁺) and phosphate anions (PO₄³⁻). These materials are pivotal in biological systems, particularly in bone and teeth mineralization, and are widely utilized in biomedical engineering, food technology, and environmental applications due to their biocompatibility, biodegradability, and chemical versatility . Key forms include hydroxyapatite (HA), trithis compound (TCP), octathis compound (OCP), dithis compound (DCP), and amorphous this compound (ACP). Their properties—such as crystallinity, solubility, and mechanical strength—dictate their suitability for specific applications .

科学的研究の応用

Calcium phosphates (CaP) are a group of minerals with varying calcium-to-phosphate ratios that have garnered significant interest in the biomedical field due to their biocompatibility, bioactivity, and osteoinductivity . Their applications span from bone tissue engineering to drug delivery and cardiovascular health .

Biomedical Applications of Calcium Phosphate

Bone Tissue Engineering: CaPs are widely used in bone tissue engineering due to their ability to promote bone regeneration . They are present in many commercial products aimed at repairing or regenerating damaged bone tissue .

- Types of CaPs: Several forms of this compound exist, each with unique properties that make them suitable for different applications . These include:

- Solubility: The solubility of calcium phosphates is an important factor in their bioresorbability, with the following order of solubility: HA < β-TCP < α-TCP . Biphasic calcium phosphates (BCP) combine a more stable phase with a more soluble phase to control in vivo bioresorbability .

- Traumatic Fracture Treatment: this compound-based bone substitutes have demonstrated safety and effectiveness in treating acute fractures, promoting accelerated bone healing and reducing complications . A study of over 290 patients showed that using CaPs in bone defect augmentation led to fewer postoperative complications and improved fracture healing .

Drug Delivery: CaPs are being explored as vehicles for delivering drugs, peptides, and DNA molecules . Nanoparticles (NPs) based on CaPs can be used for targeted drug delivery in the treatment of bone tumors .

- Nanoparticles in Tumor Therapy: NPs facilitate controlled drug release, enhancing therapeutic efficacy and reducing toxicity . They can also be used in photothermal therapy (PTT) and photodynamic therapy (PDT), where photosensitive NPs convert near-infrared light into heat to kill tumor cells .

Cardiovascular Applications: Calcium and phosphate levels are linked to cardiovascular health . Imbalances in calcium-phosphate levels may be risk factors for coronary heart disease, stroke, and death .

Dental Applications: this compound materials are used in various dental applications, including the repair of periodontal defects, augmentation of alveolar bone, sinus lifts, tooth replacement, and repair of large osseous defects .

Soft Tissue Engineering: this compound glasses have shown promise in soft tissue engineering . For instance, scaffolds containing this compound glass have improved locomotor function and brain-derived neurotrophic factor levels in rats with spinal cord injuries .

This compound in Bone Fracture Case Studies

This compound Mineralization

This compound biomineralization is crucial for bone and teeth formation . Recent studies suggest that this compound mineralizes through pre-nucleation cluster aggregation . Liquid-phase transmission electron microscopy has provided direct evidence of this compound mineralization occurring via particle attachment .

Calcium Metabolism Studies

化学反応の分析

Acid-Base Reactions

Calcium phosphate reacts with mineral acids, dissolving to release phosphate and calcium ions:

Ca₃(PO₄)₂ + 6HNO₃ → 3Ca(NO₃)₂ + 2H₃PO₄ .

Similar reactions occur with HCl or H₂SO₄, producing soluble calcium salts and phosphoric acid. Solubility in water is negligible (0.1 g/L at 25°C) but increases in acidic media .

| Acid | Reaction Product | Solubility (g/100 mL) |

|---|---|---|

| HNO₃ | Ca(NO₃)₂, H₃PO₄ | >50 (25°C) |

| HCl | CaCl₂, H₃PO₄ | >30 (25°C) |

Precipitation and Phase Transformations

This compound precipitation is kinetically and thermodynamically controlled:

-

Slow addition rates (e.g., 0.01 mL/min) favor metastable dithis compound dihydrate (DCPD, CaHPO₄·2H₂O) .

-

Fast addition rates promote thermodynamically stable hydroxyapatite (HAp, Ca₅(PO₄)₃OH) .

pH critically influences phase selection:

-

pH < 7 : DCPD dominates due to HPO₄²⁻ prevalence.

-

pH > 7.5 : HAp forms via amorphous this compound (ACP) precursors .

Thermal Decomposition

At high temperatures (>1670°C), this compound decomposes:

Ca₃(PO₄)₂ → 3CaO + P₂O₅ .

This reaction is utilized in fertilizer production and ceramic synthesis.

| Property | Value |

|---|---|

| Melting Point | 1670°C |

| Decomposition | Releases CaO and P₂O₅ |

Hydrolysis and Biological Relevance

In aqueous systems, this compound undergoes hydrolysis:

Ca₃(PO₄)₂ + H₂O → Ca²⁺ + HPO₄²⁻/PO₄³⁻ .

This equilibrium underpins biomineralization in bones and teeth. Nanoparticulate Ca₃(PO₄)₂ may transiently elevate intracellular Ca²⁺ but is generally non-toxic unless agglomerated .

Related Reactions: Calcium Phosphide

Though distinct from this compound, calcium phosphide (Ca₃P₂) reacts violently with water:

Ca₃P₂ + 6H₂O → 3Ca(OH)₂ + 2PH₃↑ .

Phosphine (PH₃) gas is highly toxic, limiting practical applications.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for calcium phosphate, and how do experimental conditions influence crystallinity and phase composition?

- Methodology : this compound can be synthesized via precipitation in aqueous solutions, hydrothermal methods, sol-gel processes, or microwave irradiation. Key factors include pH, temperature, reactant concentration, and aging time. For example, precipitation at neutral pH (6.5–7.5) favors hydroxyapatite (HA) formation, while acidic conditions may yield dithis compound dihydrate (DCPD) .

- Characterization : Use X-ray diffraction (XRD) to confirm phase composition (e.g., HA vs. β-trithis compound) and scanning electron microscopy (SEM) to analyze morphology .

Q. What standardized characterization techniques are critical for this compound analysis in materials science?

- Techniques :

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition steps (e.g., loss of adsorbed water or hydroxyl groups in HA) .

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., PO₄³⁻ bands at 900–1100 cm⁻¹) .

- Energy-dispersive X-ray spectroscopy (EDS) for elemental composition validation .

Advanced Research Questions

Q. How can factorial design methodologies optimize biphasic this compound (BCP) synthesis for tailored HA/β-TCP ratios?

- Experimental Design : A 2³ factorial design (pH, reaction time, DCPD concentration) can statistically determine dominant factors. For instance, higher alkalinity increases HA content, while prolonged hydrolysis favors β-TCP formation .

- Validation : Use Rietveld refinement of XRD data to quantify HA/β-TCP ratios and correlate with in vitro bioactivity (e.g., osteoblast proliferation) .

Q. What mechanisms govern this compound nucleation under varying pH and additive conditions, and how can molecular dynamics (MD) simulations enhance predictive modeling?

- Mechanistic Insights : Lower pH (<6) promotes amorphous this compound (ACP) formation, while lactic acid additives delay crystallization by chelating Ca²⁺ ions .

- Modeling : MD simulations can predict ion-cluster interactions during nucleation, validated via high-throughput experimentation (e.g., automated pH titration coupled with dynamic light scattering) .

Q. How do researchers resolve contradictions in solubility data across studies for this compound phases?

- Critical Analysis : Discrepancies often arise from synthesis route differences (e.g., wet-chemical vs. solid-state) or characterization limitations. For example, HA solubility is typically ~2.3 mg/L at 25°C, but nanocrystalline HA may exhibit higher solubility due to surface energy effects .

- Standardization : Use ISO 23317 for in vitro solubility testing under controlled pH (7.4) and temperature (37°C) to ensure comparability .

Q. What strategies ensure robust synthesis protocols for this compound composites with temperature-sensitive applications?

- Taguchi Method : Optimize five factors (e.g., reactant molar ratio, stirring rate) while treating temperature as a "noise factor." A linear model can predict Ca/P ratios (e.g., 1.61 ± 0.05) across a wide temperature range (60–90°C) .

- Validation : Repeat synthesis under randomized conditions to confirm reproducibility (e.g., R² > 0.95 for predicted vs. experimental Ca/P ratios) .

Q. How does co-precipitation with hydrated lime enhance phosphate ion removal, and what mathematical models describe this process?

- Mechanism : At pH 9–10, Ca(OH)₂ reacts with PO₄³⁻ to form hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), achieving >95% removal efficiency. Second-order kinetic models link removal rate to pH and Ca²⁺ concentration .

- Validation : SEM-EDS confirms amorphous precipitate composition, while XRD detects HA crystallinity .

Q. What factors determine this compound biocompatibility in biomedical implants, and how are these evaluated preclinically?

- Key Factors :

- Porosity (optimal pore size: 100–500 μm for bone ingrowth) .

- Degradation rate (matched to bone regeneration speed) .

Q. Methodological Guidelines

類似化合物との比較

Hydroxyapatite (HA)

- Chemical Formula : Ca₁₀(PO₄)₆(OH)₂

- Structure : Highly crystalline, hexagonal symmetry, resembling the mineral phase of bone .

- Solubility : Low solubility in physiological pH (7.4), making it stable in body fluids .

- Applications :

Tricalcium Phosphate (TCP)

- Chemical Formula : Ca₃(PO₄)₂

- Structure: Exists in α-TCP (monoclinic) and β-TCP (rhombohedral) forms; β-TCP is more stable at room temperature .

- Solubility : Moderate solubility, faster resorption than HA, making it suitable for temporary bone grafts .

- Applications: Bone graft substitutes (e.g., Chronos granules) and scaffolds combined with organic/inorganic materials . Dopants (e.g., Na⁺) enhance mechanical properties and bioactivity for bone regeneration .

Octathis compound (OCP)

- Chemical Formula : Ca₈H₂(PO₄)₆·5H₂O

- Structure : Layered crystalline structure with alternating apatitic and hydrated layers .

- Solubility : Higher than HA but lower than DCP; acts as a precursor to HA in physiological conditions .

- Applications :

Dithis compound (DCP)

- Chemical Formula : CaHPO₄·2H₂O

- Structure : Crystalline, with two hydration states (dihydrate and anhydrous) .

- Solubility : Higher than OCP, dissolving readily in acidic environments .

- Applications: Food additive (e.g., nutrient fortification) and pharmaceutical excipient due to controlled solubility . Limited use in biomedical applications compared to HA or TCP due to rapid dissolution .

Amorphous this compound (ACP)

- Chemical Formula: Variable, non-stoichiometric

- Structure : Lack of long-range order, metastable, transforms to crystalline phases under heat or pH changes .

- Solubility : High solubility, dissolves at pH < 4.8, with poor re-precipitation control in food systems .

- Applications :

Data Tables

Table 1: Structural and Solubility Comparison

Key Research Findings

- Solubility and pH Dependence : ACP dissolution at acidic pH (4.8) limits its stability in food systems but enhances ion release in drug delivery . HA remains stable in physiological pH, ensuring long-term implant performance .

- Phase Transformations : OCP hydrolyzes into HA under physiological conditions, while ACP transforms into crystalline phases (e.g., HA) upon heating .

- Doping and Composites : Na⁺ or Mg²⁺ doping improves TCP mechanical properties and bioactivity . CPCs (this compound cements) exhibit self-setting behavior but require reinforcement (e.g., bioglass) for load-bearing applications .

特性

IUPAC Name |

tricalcium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORWJWZARLRLPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3(PO4)2, Ca3O8P2 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Calcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monetite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1049803 | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; [CAMEO] | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

7.7g/L | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

2 to 3 at 68 °F (USCG, 1999) | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7758-87-4; 10103-46-5, 7758-87-4, 10103-46-5, 21063-37-6 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate, tribasic [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monetite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICALCIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4C08XP666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>450 | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。